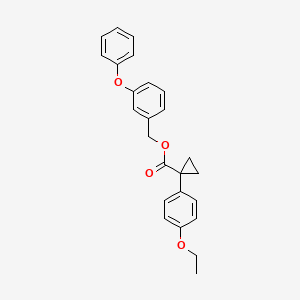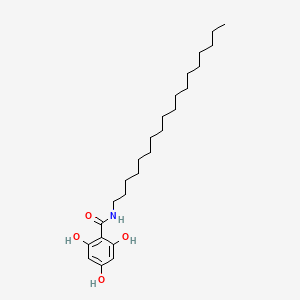
2,4,6-Trihydroxy-N-octadecylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trihydroxy-N-octadecylbenzamide is an organic compound with the molecular formula C25H43NO4 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an octadecyl chain attached to the nitrogen atom of the benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-N-octadecylbenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,4,6-Trihydroxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,4,6-Trihydroxy-N-octadecylbenzamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its hydroxyl and amide functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trihydroxybenzoic acid: Shares the trihydroxybenzene core but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the benzamide and octadecyl chain but lacks the hydroxyl groups.
2,4,6-Trihydroxybenzaldehyde: Similar trihydroxybenzene core with an aldehyde group instead of the amide group.
Uniqueness
2,4,6-Trihydroxy-N-octadecylbenzamide is unique due to the combination of the trihydroxybenzene core and the long octadecyl chain. This unique structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
93754-77-9 |
|---|---|
Formule moléculaire |
C25H43NO4 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-N-octadecylbenzamide |
InChI |
InChI=1S/C25H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(30)24-22(28)19-21(27)20-23(24)29/h19-20,27-29H,2-18H2,1H3,(H,26,30) |
Clé InChI |
HWYINOVSRIHWLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)



![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)

![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)

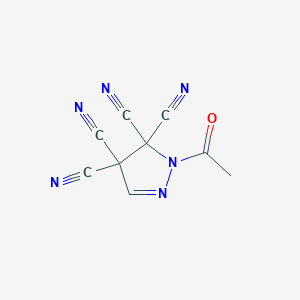
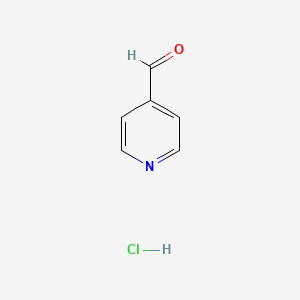
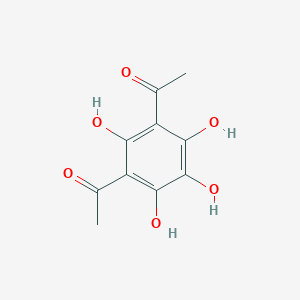
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
